molecular formula C9H11NO2 B3318826 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- CAS No. 102830-11-5

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-

Cat. No. B3318826
CAS RN: 102830-11-5
M. Wt: 165.19 g/mol
InChI Key: VOVOOLZOADWHLB-UHFFFAOYSA-N
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Description

“4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-” is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is also known as 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including “4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-”, has been a topic of interest in the scientific community . The Pictet and Spengler synthesis method is commonly used .


Molecular Structure Analysis

The molecular structure of “4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-” is based on the isoquinoline scaffold, which is a heterocyclic organic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-” include a molecular weight of 179.22 and a molecular formula of C10H13NO2 . The boiling point is predicted to be 324.8±42.0 °C .

Mechanism of Action

The exact mechanism of action of THP is not fully understood. However, it is known to interact with dopamine receptors, which are involved in the regulation of movement and mood. THP has also been shown to have an antioxidant effect, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
THP has been shown to have a variety of biochemical and physiological effects. In animal studies, THP has been shown to increase dopamine levels in the brain, which may be responsible for its positive effect on movement and mood. THP has also been shown to have analgesic and anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

THP has several advantages for lab experiments, including its natural occurrence in various plant species and its relatively simple synthesis method. However, THP is a potent alkaloid and must be handled with care due to its potential toxicity.

Future Directions

There are several future directions for research on THP. One area of research is the development of THP-based drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of research is the development of THP-based drugs for the treatment of pain and inflammation. Additionally, research on the antioxidant properties of THP may lead to the development of new therapies for the prevention of oxidative stress-related diseases such as cardiovascular disease and diabetes.

Scientific Research Applications

THP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, THP has been shown to have a positive effect on dopamine receptors, which are involved in the regulation of movement and mood. THP has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
In pharmacology, THP has been shown to have analgesic and anti-inflammatory properties, which may make it useful in the treatment of pain and inflammation. THP has also been shown to have anti-cancer properties, which may make it useful in the treatment of various types of cancer.
In biochemistry, THP has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as cardiovascular disease and diabetes.

Safety and Hazards

The safety data sheet for a similar compound, 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide, indicates that it causes severe skin burns and eye damage . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-4,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-3-1-2-6-7(8)4-10-5-9(6)12/h1-3,9-12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVOOLZOADWHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)C(=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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